molecular formula C15H13N3O5 B2677841 2-[(3-Nitrophenyl)amino]-2-oxoethyl 4-aminobenzoate CAS No. 931259-23-3

2-[(3-Nitrophenyl)amino]-2-oxoethyl 4-aminobenzoate

Cat. No.: B2677841
CAS No.: 931259-23-3
M. Wt: 315.285
InChI Key: TXYKSSFKGGQKQR-UHFFFAOYSA-N
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Description

2-[(3-Nitrophenyl)amino]-2-oxoethyl 4-aminobenzoate is an organic compound with the molecular formula C15H13N3O5. It is known for its applications in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Nitrophenyl)amino]-2-oxoethyl 4-aminobenzoate typically involves the reaction of 3-nitroaniline with ethyl 4-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Nitrophenyl)amino]-2-oxoethyl 4-aminobenzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents for oxidation reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield 2-[(3-Aminophenyl)amino]-2-oxoethyl 4-aminobenzoate.

Scientific Research Applications

2-[(3-Nitrophenyl)amino]-2-oxoethyl 4-aminobenzoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-[(3-Nitrophenyl)amino]-2-oxoethyl 4-aminobenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Nitrophenyl)amino]-2-oxoethyl 4-aminobenzoate
  • 2-[(3-Nitrophenyl)amino]-2-oxoethyl 3-aminobenzoate
  • 2-[(3-Nitrophenyl)amino]-2-oxoethyl 2-aminobenzoate

Uniqueness

2-[(3-Nitrophenyl)amino]-2-oxoethyl 4-aminobenzoate is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

[2-(3-nitroanilino)-2-oxoethyl] 4-aminobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O5/c16-11-6-4-10(5-7-11)15(20)23-9-14(19)17-12-2-1-3-13(8-12)18(21)22/h1-8H,9,16H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXYKSSFKGGQKQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)COC(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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